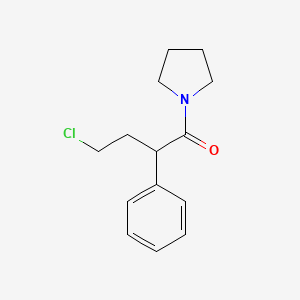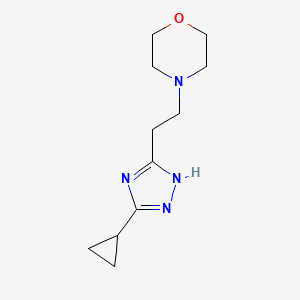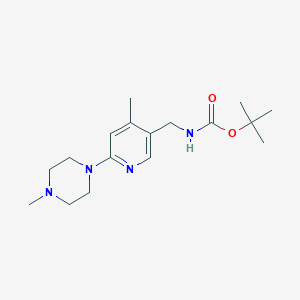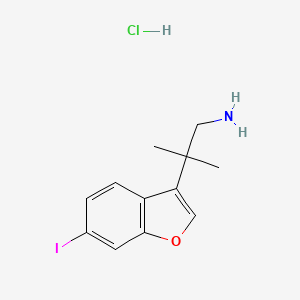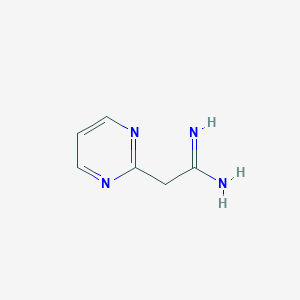![molecular formula C12H6ClFN2O B15058674 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B15058674.png)
5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine: is a heterocyclic compound that belongs to the oxazolopyridine family This compound is characterized by the presence of a chlorine atom at the 5th position and a fluorophenyl group at the 2nd position of the oxazolo[5,4-B]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with 4-fluorobenzoyl chloride in the presence of a base, followed by cyclization to form the oxazolo[5,4-B]pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the original compound.
- Coupled products with extended aromatic systems.
Scientific Research Applications
Chemistry: 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology and Medicine: This compound has shown potential in medicinal chemistry due to its biological activity. It has been investigated for its anti-inflammatory, analgesic, and antimicrobial properties. Researchers are exploring its use as a lead compound for the development of new drugs .
Industry: In the material science industry, derivatives of oxazolopyridine are used in the development of fluorescent dyes and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For instance, its anti-inflammatory activity could be attributed to the inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
2-(4-Fluorophenyl)oxazolo[5,4-B]pyridine: Lacks the chlorine atom at the 5th position.
5-Chloro-2-phenyl-oxazolo[5,4-B]pyridine: Lacks the fluorine atom on the phenyl ring.
5-Chloro-2-(4-morpholinyl)oxazolo[5,4-B]pyridine: Contains a morpholine group instead of a fluorophenyl group.
Uniqueness: The presence of both chlorine and fluorophenyl groups in 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine imparts unique chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H6ClFN2O |
|---|---|
Molecular Weight |
248.64 g/mol |
IUPAC Name |
5-chloro-2-(4-fluorophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H6ClFN2O/c13-10-6-5-9-12(16-10)17-11(15-9)7-1-3-8(14)4-2-7/h1-6H |
InChI Key |
QVFAZUBMUANZME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)N=C(C=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


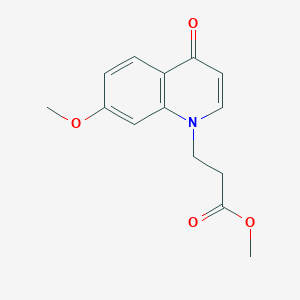
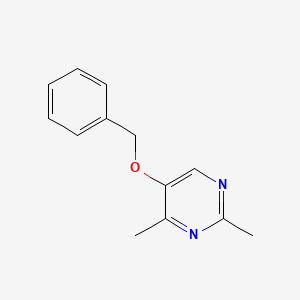
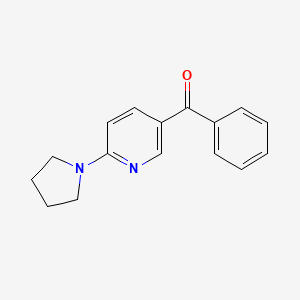
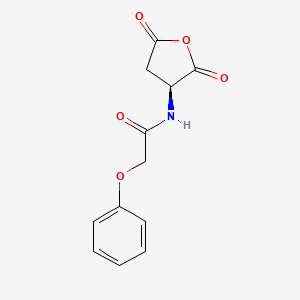

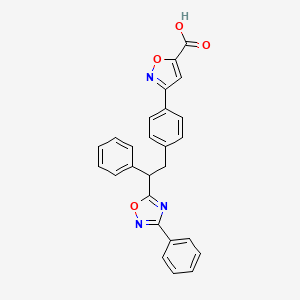

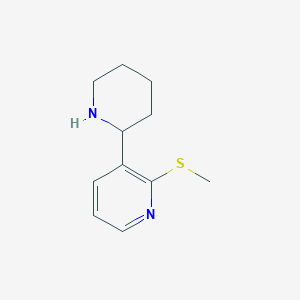
![4-Bromo-1H-benzo[d]imidazol-5-ol](/img/structure/B15058638.png)
